molecular formula C11H19ClN2O B3021932 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride CAS No. 1158341-84-4

2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride

Cat. No. B3021932
CAS RN: 1158341-84-4
M. Wt: 230.73 g/mol
InChI Key: JUGSBQJKWMNAGU-UHFFFAOYSA-N
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Description

The compound “2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride” is a derivative of benzylamine, which is an organic compound with the formula C6H5CH2NH2 . The presence of the dimethylamino group suggests that it might have properties similar to other tertiary amines .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (from the benzyl group), attached to an ethanol group via an amine linkage. The presence of the dimethylamino group would add additional complexity to the structure .


Chemical Reactions Analysis

As a tertiary amine, this compound might be expected to undergo reactions typical of amines, such as acid-base reactions. The presence of the benzyl group could also enable reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

Based on its structure, we might expect this compound to be a solid at room temperature, with a melting point in the range of 220-224 °C . It is likely soluble in water .

Scientific Research Applications

Lignin Acidolysis and Compound Mechanisms

A study by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing the intricate mechanisms behind the C6-C2 and C6-C3 type model compounds' reactions. This research could provide a foundation for understanding how similar compounds, potentially including 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride, might behave under similar conditions, offering insights into lignin degradation and biofuel production processes (Yokoyama, 2015).

Solvent Effects in Aquatic Toxicology

Hutchinson et al. (2006) review the impacts of carrier solvents, including ethanol, on aquatic organisms. This study underscores the importance of understanding solvent interactions with the environment and potential biological effects, which could be relevant for research involving 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride in aquatic systems (Hutchinson et al., 2006).

Amyloid Imaging in Alzheimer's Disease

Nordberg's research (2007) on amyloid imaging in Alzheimer's disease with radioligands highlights the potential of chemical compounds in diagnostic applications. Although not directly related, the study's focus on chemical interactions within biological systems might offer parallels to the ways 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride could be used in biochemical or medical research (Nordberg, 2007).

Bio-Ethanol Reforming for Hydrogen Production

A study by Ni, Leung, and Leung (2007) explores the reforming of bio-ethanol for hydrogen production, emphasizing the role of catalysts and operating conditions. This research area could provide insights into how related compounds, such as 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride, might be applied in renewable energy technologies or catalysis (Ni, Leung, & Leung, 2007).

Ethanol's Role in Surface Disinfection

Kampf et al. (2020) discuss the efficacy of ethanol and other biocidal agents in inactivating coronaviruses on surfaces, highlighting ethanol's role in healthcare and sanitation. This context illustrates the broader applications of ethanol-based compounds in public health and safety measures, potentially extending to related compounds like 2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride (Kampf et al., 2020).

Safety And Hazards

Like many organic compounds, this substance could be irritating to the eyes, skin, and respiratory system. It should be handled with appropriate personal protective equipment .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. It could be of interest in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14;/h3-6,12,14H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSBQJKWMNAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylamino-benzylamino)-ethanol hydrochloride

CAS RN

6323-84-8
Record name NSC34271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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